molecular formula C9H6ClNO B095892 8-Chloroquinolin-6-OL CAS No. 18119-24-9

8-Chloroquinolin-6-OL

Cat. No. B095892
CAS RN: 18119-24-9
M. Wt: 179.6 g/mol
InChI Key: NSFZSTFINAEFAB-UHFFFAOYSA-N
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Description

8-Chloroquinolin-6-ol is a derivative of 8-hydroxyquinoline, a versatile ligand in coordination chemistry. It has been used for analytical purposes and has seen a resurgence in synthetic coordination chemistry due to the special properties of some of its complexes . The compound and its derivatives have been explored for various applications, including supramolecular sensors, emitting devices, self-assembled aggregates , and as ligands for metal ion complexation . Additionally, 8-hydroxyquinoline derivatives have shown significant biological activities, making them a target for medicinal chemistry in the treatment of diseases such as cancer, HIV, and neurodegenerative disorders .

Synthesis Analysis

The synthesis of 8-hydroxyquinoline derivatives, including those with chloro substituents, involves various chemical reactions. For instance, novel 8-hydroxyquinoline-containing diaza-18-crown-6 ligands and analogues have been synthesized through one-pot or stepwise Mannich reactions, reductive amination, or by reacting diaza-18-crown-6 with chloro-substituted quinolinol in the presence of N,N-diisopropylethylamine . The synthesis of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has also been reported . Additionally, the preparation of 6-chloro-8-ethylquinoline and its derivatives has been undertaken using the modified Skraup method .

Molecular Structure Analysis

The molecular structure of 8-hydroxyquinoline derivatives has been characterized using various techniques. For example, the crystal and molecular structure of the 8-hydroxyquinoline chloranil complex has been determined using three-dimensional X-ray diffraction measurements . The structure of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations has been characterized by single-crystal X-ray diffraction . Furthermore, oligoamides of 8-chloroquinoline have been shown to assemble into double helical dimers in solution and in the solid state .

Chemical Reactions Analysis

8-Hydroxyquinoline derivatives participate in a variety of chemical reactions. They have been used to form metal ion complexes with high selectivity and stability . The anti-corrosion performance of 8-hydroxyquinoline derivatives has been investigated, revealing their potential as cathodic inhibitors for mild steel in acidic media . The compounds' ability to form cryptate-like structures with metal ions has been suggested to contribute to their complex stability and cation selectivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyquinoline derivatives have been extensively studied. The anti-corrosion potency of these compounds has been evaluated using weight loss and electrochemical techniques, with some derivatives showing high efficiency in protecting mild steel . The thermodynamic quantities for complexation of 8-hydroxyquinoline-substituted macrocycles with metal ions have been determined, highlighting differences in affinities toward various metal ions . The optical properties of chlorobismuthate(III) complexes with 8-hydroxyquinolinium cations have been studied, including their IR, UV-vis DRIS, and fluorescent spectra .

Scientific Research Applications

8-Chloroquinolin-6-OL is a compound with the CAS Number: 18119-24-9 . It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

  • Antimicrobial Activity

    • Application: Quinoline derivatives, including 8-Chloroquinolin-6-OL, exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • Method: The antimicrobial activity depends on the substitution on the heterocyclic pyridine ring .
    • Results: Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Anticancer Effects

    • Application: Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus, which includes 8-Chloroquinolin-6-OL, exhibit anticancer effects .
  • Food Industry

    • Application: Quinoline derivatives are utilized in the food industry .
  • Catalysts

    • Application: Quinoline derivatives are used in the creation of catalysts .
  • Dyes

    • Application: Quinoline derivatives are used in the production of dyes .
  • Electronics

    • Application: Quinoline derivatives are utilized in the electronics industry .
  • Antioxidant Applications

    • Application: Some quinoline derivatives, including 8-Chloroquinolin-6-OL, have been found to have antioxidant properties .
  • Pharmacokinetics

    • Application: Quinoline derivatives are known to exhibit important biological activities, including antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects .

properties

IUPAC Name

8-chloroquinolin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-5-7(12)4-6-2-1-3-11-9(6)8/h1-5,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFZSTFINAEFAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609426
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Chloroquinolin-6-OL

CAS RN

18119-24-9
Record name 8-Chloroquinolin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 500 ml 3-necked flask equipped with a mechanical stirrer, a reflux condenser, were added in order ferrous sulfate (2.0 g), 4-amino-3-chlorophenol hydrochloride (6.4 g, commercially available), nitrobenzene (2.9 mL) and a solution of boric acid (3.0 g) in glycerol (16 g). Then concentrated sulfuric acid (9 mL) was added drop by drop with cooling. The ice bath was removed and replaced by an oil bath and the mixture was heated cautiously to 120° C. for 2 hours, then at 150° C. and kept stirring under this temperature for 20 hours. After cooling, the reaction was poured on crushed ice and the resulting solution was neutralized with K2CO3. The product separated as a light brown solid that was filtered off, washed with water and hexanes and dried in a vacuum oven (35° C.) overnight giving 7 g (77%) of the desired product. MS (ES) m/z (relative intensity): 180 (M++−H, 100).
[Compound]
Name
ferrous sulfate
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
reactant
Reaction Step Four
Quantity
16 g
Type
solvent
Reaction Step Five
Yield
77%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Bujok, A Kwast, P Cmoch, Z Wróbel - Tetrahedron, 2010 - Elsevier
The addition of mono- and dianions of ethyl N-pivaloyl-3-aminocrotonate to substituted nitroarenes, followed by action of silylating or acylating agent, leads to 3-aminoquinoline …
Number of citations: 26 www.sciencedirect.com

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